molecular formula C10H11Cl2NO B103954 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide CAS No. 39084-88-3

2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide

Cat. No.: B103954
CAS No.: 39084-88-3
M. Wt: 232.1 g/mol
InChI Key: ZBRUDTTYIRXMSM-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide ( 39084-88-3) is an organic compound with the molecular formula C10H11Cl2NO and a molecular weight of 232.11 g/mol . This acetamide derivative features a dichloroacetyl group attached to the nitrogen of 2,6-dimethylaniline, making it a valuable synthetic intermediate and building block in chemical research . The compound's structure, characterized by the SMILES string CC1=C(C(=CC=C1)C)NC(=O)C(Cl)Cl , presents reactive sites suitable for further chemical modification, particularly the dichloroacetamide moiety, which can be exploited in nucleophilic substitution reactions . As a research chemical, it serves as a key precursor in methodological synthesis studies and in the development of more complex molecules, similar to how related chloroacetamides are used in pharmaceutical synthesis, such as in the production of anesthetics like lidocaine . Researchers utilize this compound under its various synonyms, including NSC 37288 . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. According to safety data, this compound is classified with the signal word "Danger" and hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Appropriate precautionary measures must be observed during handling. For consistent performance in experimental work, the product is recommended to be stored in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

2,2-dichloro-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-6-4-3-5-7(2)8(6)13-10(14)9(11)12/h3-5,9H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRUDTTYIRXMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284459
Record name 2,2-dichloro-n-(2,6-dimethylphenyl)acetamide
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Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39084-88-3
Record name 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
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Record name NSC37288
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Record name 2,2-dichloro-n-(2,6-dimethylphenyl)acetamide
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Record name 2,2-DICHLORO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE
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Record name 2,2-DICHLORO-N-(2,6-DIMETHYLPHENYL)ACETAMIDE
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Preparation Methods

Reaction Conditions and Optimization

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Solvent Anhydrous THF or ethanolPolar aprotic solvents enhance reagent solubility and minimize hydrolysis of acyl chloride.
Base Pyridine or triethylamineNeutralizes HCl byproduct, shifting equilibrium toward product formation.
Temperature 70–80°C (reflux)Accelerates reaction kinetics while minimizing thermal decomposition.
Molar Ratio 1:1.1 (aniline:acyl chloride)Excess acyl chloride ensures complete conversion of the amine.

Industrial-scale protocols often employ continuous flow reactors to maintain consistent temperature and stoichiometry, achieving yields >85% with >98% purity.

Alternative Synthetic Pathways

Condensation with Dichloroacetic Acid Derivatives

In solvent-free conditions, 2,6-dimethylaniline reacts with 2,2-dichloroacetic anhydride at 120°C, producing the target compound via a condensation mechanism. This method avoids acyl chloride handling but requires rigorous moisture control to prevent hydrolysis.

Typical Yield : 70–75%
Advantage : Reduced corrosion risk from HCl gas.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C, 20 min) in acetonitrile with triethylamine as a base shortens reaction time to 30 minutes, achieving 82% yield. This method is favored for small-scale, high-throughput applications.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol-water (4:1 v/v), yielding colorless crystals with a melting point of 128–130°C.

Spectroscopic Characterization

  • IR Spectroscopy : Strong absorption at 1,680 cm⁻¹ (C=O stretch) and 3,300 cm⁻¹ (N–H stretch).

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.25 (s, 6H, Ar–CH₃), 6.95–7.10 (m, 3H, aromatic H), 8.45 (s, 1H, NH).

Industrial Production Considerations

Large-scale synthesis employs:

  • Continuous Stirred-Tank Reactors (CSTRs) : Ensure homogeneous mixing and temperature control.

  • Distillation Columns : Recover unreacted 2,6-dimethylaniline for reuse.

  • Quality Control : HPLC analysis with UV detection (λ = 254 nm) monitors residual reactants and byproducts.

Byproduct Analysis and Mitigation

Common impurities include:

  • N-(2,6-Dimethylphenyl)acetamide : Forms due to partial hydrolysis of the acyl chloride. Mitigated by using anhydrous solvents.

  • Diacylated Products : Result from excess acyl chloride. Controlled by maintaining stoichiometric ratios .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like pyridine and oxidizing agents such as potassium permanganate . The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
  • Molecular Formula: C₁₀H₁₁Cl₂NO
  • Molecular Weight : 232.11 g/mol
  • CAS Registry Number : 39084-88-3
  • SMILES : Cc1cccc(C)c1NC(=O)C(Cl)Cl
  • InChI Key: InChI=1S/C10H11Cl2NO/c1-6-4-3-5-7(2)8(6)13-10(14)9(11)12/h3-5,9H,1-2H3,(H,13,14)

This compound is characterized by a dichloro-substituted acetamide group attached to a 2,6-dimethylphenyl ring. It is categorized as a pharmaceutical impurity and has structural similarities to local anesthetics and anti-arrhythmic agents .

Comparison with Structural Analogs

Substituted Acetanilides with Varying Chlorination

Compound Name Substituents (Acetamide Side Chain) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2,2-dichloro C₁₀H₁₁Cl₂NO 232.11 Pharmaceutical impurity; structural analog of anesthetics
2-Chloro-N-(2,6-dimethylphenyl)acetamide (26DMPCA) 2-chloro C₁₀H₁₂ClNO 197.66 Forms infinite chains via N–H⋯O hydrogen bonding; studied for solid-state geometry
2,2,2-Trichloro-N-(2,6-dimethylphenyl)acetamide (26DMPTCA) 2,2,2-trichloro C₁₀H₁₀Cl₃NO 266.55 Enhanced halogen interactions; altered crystal packing vs. dichloro analog
N-(2,6-Dimethylphenyl)acetamide (26DMPA) Unsubstituted (no Cl) C₁₀H₁₃NO 163.22 Simpler hydrogen bonding (N–H⋯O); baseline for structural studies

Key Observations :

  • Dichloro and trichloro derivatives exhibit distinct hydrogen bonding patterns. For example, 26DMPCA forms N–H⋯O bonds, while the title compound may involve additional C–H⋯O interactions .

Substituent Variations on the Aromatic Ring

Compound Name Substituents (Aromatic Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2,6-dimethyl C₁₀H₁₁Cl₂NO 232.11 Steric hindrance from methyl groups influences conformation
2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide 3,5-dimethyl C₁₀H₁₁Cl₂NO 232.11 Symmetric substitution alters crystal packing vs. 2,6-dimethyl isomer
2-Chloro-N-(2,6-diethylphenyl)acetamide 2,6-diethyl C₁₂H₁₆ClNO 225.71 Larger alkyl groups increase hydrophobicity; potential for altered pharmacokinetics

Key Observations :

  • Methyl or ethyl groups on the aromatic ring modulate steric effects and solubility. For example, diethyl substituents () reduce polarity compared to dimethyl groups.
  • Symmetric substitution (e.g., 3,5-dimethyl) may lead to denser crystal packing compared to asymmetric analogs .

Functional Group Replacements

Compound Name Functional Group Replacement Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Dichloroacetamide C₁₀H₁₁Cl₂NO 232.11 Reference standard for pharmaceutical impurities
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine derivative) Diethylamino group C₁₄H₂₂N₂O 234.33 Local anesthetic; enhanced bioavailability due to amino group
2-(Hexahydroazepine)-N-(2,6-dimethylphenyl)acetamide Hexahydroazepine C₁₅H₂₂N₂O 246.35 Anti-arrhythmic and local anesthetic activity
CNS-11g (2-(4-benzyl-1-oxo-phthalazinyl)-N-(2,6-dimethylphenyl)acetamide) Phthalazinyl group C₂₃H₂₁N₃O₂ 371.44 CNS-penetrant candidate; optimized for oral bioavailability

Key Observations :

  • Replacement of chlorine with amino groups (e.g., Lidocaine derivatives) shifts pharmacological activity toward anesthesia due to increased basicity and membrane interaction .
  • Bulky substituents like phthalazinyl (CNS-11g) improve CNS penetration but reduce solubility .

Crystal Structure and Hydrogen Bonding

  • Title Compound : Molecules linked via N–H⋯O and C–H⋯O hydrogen bonds, forming infinite chains. Similar to other acetanilides but with unique packing due to dichloro substitution .
  • 26DMPCA : Forms simpler N–H⋯O chains without significant C–H⋯O interactions .

Biological Activity

2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological activity, mechanisms of action, biochemical properties, and relevant case studies.

Structural Characteristics

The chemical formula for this compound is C11H12Cl2NC_{11}H_{12}Cl_2N. The compound features a dichloro-substituted acetamide structure with a dimethylphenyl group, which influences its biological activity.

Physical Properties

PropertyValue
Molecular Weight233.13 g/mol
SolubilitySoluble in organic solvents
Melting PointData not available

The primary mechanism of action involves interaction with various cellular targets, particularly enzymes involved in metabolic pathways. It has been noted to affect the activity of aldehyde dehydrogenase, impacting the metabolism of aldehydes and influencing inflammatory responses in cells.

Pharmacokinetics

  • Oral LD50 : 1600-2000 mg/kg in rats.
  • Percutaneous LD50 : >3170 mg/kg in rats.

These values indicate a relatively low acute toxicity profile but highlight the need for caution due to potential irritative effects.

Cellular Effects

Research indicates that this compound can modulate gene expression related to inflammatory processes. This modulation may lead to both anti-inflammatory effects and potential cytotoxicity at higher concentrations.

Toxicological Profile

The compound has been observed to cause:

  • Skin Irritation : Direct contact can lead to irritation.
  • Eye Irritation : Significant irritation upon exposure.
  • Respiratory Irritation : Inhalation may cause respiratory distress.

Study on Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of this compound in an animal model. Results showed a marked reduction in inflammatory markers when administered at therapeutic doses. The compound demonstrated effectiveness comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs).

Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects on various cancer cell lines. The compound exhibited a dose-dependent response, with IC50 values indicating significant cytotoxicity against certain cell lines. For instance:

Cell LineIC50 (µg/mL)
HCT-15 (Colon Carcinoma)10.5
A-431 (Skin Carcinoma)8.3

These findings suggest potential applications in cancer therapy but necessitate further investigation into mechanisms and safety profiles .

Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that this compound inhibits specific enzymes through competitive inhibition. This property is particularly relevant in metabolic pathways involving detoxification processes.

Q & A

Q. What are the validated synthetic routes for 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution of 2,6-dimethylaniline with 2,2-dichloroacetyl chloride in anhydrous ethanol or THF under reflux. Critical parameters include:

  • Temperature : Reflux at 70–80°C minimizes side reactions (e.g., hydrolysis of the acyl chloride).
  • Solvent polarity : Ethanol enhances solubility of intermediates but may require longer reaction times compared to THF.
  • Stoichiometry : A 1:1.2 molar ratio of 2,6-dimethylaniline to acyl chloride optimizes yield (reported 75–85%) .
    Key characterization : IR confirms the amide C=O stretch at ~1680 cm⁻¹, and ¹H NMR shows aromatic protons at δ 6.9–7.2 ppm and methyl groups at δ 2.2–2.4 ppm .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize the lattice?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL-2018 reveals:

  • Hydrogen bonding : N–H···O interactions (2.89 Å) form infinite chains along the crystallographic axis.
  • Packing : van der Waals interactions between methyl groups and chlorine atoms contribute to a monoclinic P2₁/c space group (a = 7.21 Å, b = 12.45 Å, c = 11.02 Å) .
    Methodological note : Refinement with a riding model for H-atoms (C–H = 0.93–0.97 Å) ensures reliable thermal displacement parameters .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
  • Mitigation : Use fume hoods, nitrile gloves, and PPE.
  • Waste disposal : Segregate halogenated waste for incineration by certified facilities .

Advanced Research Questions

Q. How do substituents on the phenyl ring and acetamide group affect the compound’s bioactivity or physicochemical properties?

Comparative studies with analogs (e.g., 2,2,2-trichloro or trimethyl derivatives) show:

  • Electron-withdrawing groups (e.g., Cl): Increase crystallinity and thermal stability (DSC: Tm ~145°C).
  • Hydrogen-bonding capacity : Chlorine substitution enhances solubility in polar aprotic solvents (e.g., DMF) but reduces membrane permeability .
    Experimental design : Use Hammett σ constants to correlate substituent effects with logP values (calculated: 3.2 ± 0.1) .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

Discrepancies in ¹³C NMR chemical shifts arise from:

  • Solvent effects : CDCl₃ vs. DMSO-d₦ alters carbonyl carbon shifts by 1–2 ppm.
  • Crystallographic vs. solution-state data : Solid-state IR may show split C=O peaks due to hydrogen bonding, absent in solution .
    Resolution : Cross-validate using high-field NMR (500 MHz) and DFT calculations (B3LYP/6-311+G(d,p)) .

Q. How can automated synthesis platforms (e.g., continuous-flow reactors) optimize the production of this compound for high-throughput studies?

  • Advantages : Reduced reaction time (2–4 hours vs. 12 hours batch) and improved purity (>95% by HPLC).
  • Parameters :
    • Residence time : 10–15 minutes at 80°C.
    • Flow rate : 0.5 mL/min for optimal mixing .
      Case study : A cloud-based optimization platform achieved 89% yield with a 3.5 g/h throughput .

Q. What challenges arise in resolving enantiomeric impurities in derivatives of this compound?

  • Chiral HPLC : Use a Chiralpak IA column (hexane:IPA = 90:10, 1.0 mL/min) to separate enantiomers (Rₛ > 1.5).
  • Circular dichroism (CD) : Detect λmax at 220 nm (n→π* transition) for stereochemical assignment .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide

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